molecular formula C8H11NO2 B13320765 5-(2-Methylpropyl)-1,2-oxazole-3-carbaldehyde

5-(2-Methylpropyl)-1,2-oxazole-3-carbaldehyde

Cat. No.: B13320765
M. Wt: 153.18 g/mol
InChI Key: RAQPCFGNDGNHJM-UHFFFAOYSA-N
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Description

5-(2-Methylpropyl)-1,2-oxazole-3-carbaldehyde is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by its unique structure, which includes a 2-methylpropyl group attached to the oxazole ring at the 5-position and an aldehyde group at the 3-position. It is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpropyl)-1,2-oxazole-3-carbaldehyde can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and functionalization processes. The exact methods may vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpropyl)-1,2-oxazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The oxazole ring can participate in substitution reactions, where different substituents can be introduced at various positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(2-Methylpropyl)-1,2-oxazole-3-carboxylic acid.

    Reduction: Formation of 5-(2-Methylpropyl)-1,2-oxazole-3-methanol.

    Substitution: Formation of various substituted oxazoles depending on the reagents used.

Scientific Research Applications

5-(2-Methylpropyl)-1,2-oxazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Methylpropyl)-1,2-oxazole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Methylpropyl)-1,2-oxazole-3-methanol: Similar structure but with an alcohol group instead of an aldehyde.

    5-(2-Methylpropyl)-1,2-oxazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-Methyl-5-(2-methylpropyl)-1,3-oxazole: Similar structure but with different positioning of the functional groups.

Uniqueness

5-(2-Methylpropyl)-1,2-oxazole-3-carbaldehyde is unique due to the presence of both an aldehyde group and an oxazole ring, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

5-(2-methylpropyl)-1,2-oxazole-3-carbaldehyde

InChI

InChI=1S/C8H11NO2/c1-6(2)3-8-4-7(5-10)9-11-8/h4-6H,3H2,1-2H3

InChI Key

RAQPCFGNDGNHJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=NO1)C=O

Origin of Product

United States

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